molecular formula C20H18N2O6 B10881768 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

Cat. No.: B10881768
M. Wt: 382.4 g/mol
InChI Key: HUDUFZJSUCZMKF-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2-methoxyphenylamino-oxoethyl moiety and a 2-(2,3-dioxoindol-1-yl)propanoate group. The 2,3-dioxoindole core is a planar heterocyclic system with electron-withdrawing ketone groups, which may enhance reactivity in electrophilic or nucleophilic interactions.

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

[2-(2-methoxyanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)propanoate

InChI

InChI=1S/C20H18N2O6/c1-12(22-15-9-5-3-7-13(15)18(24)19(22)25)20(26)28-11-17(23)21-14-8-4-6-10-16(14)27-2/h3-10,12H,11H2,1-2H3,(H,21,23)

InChI Key

HUDUFZJSUCZMKF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with the oxoethyl group.

    Preparation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The indole derivative is then reacted with 2-[(2-methoxyphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate may be investigated for its potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive compounds, suggesting possible applications in drug discovery, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents .

Industry

In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and oxoethyl groups.

Mechanism of Action

The mechanism by which 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, while the oxoethyl group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues share the 2-(2,3-dioxoindol-1-yl)propanoate backbone but differ in substituents on the phenylamino or ester groups. Key examples include:

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Source
Ethyl 2-{[2-(1,3-dioxoisoindolin-2-yl)propanamido]benzoate} Ethyl benzoate ester; lacks methoxyphenyl group 408.37 304675-58-9
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate Dichlorophenyl group; indol-3-yl propanoate 375.04 722469-61-6
[2-[(3-Cyanothiophen-2-yl)amino]-2-oxoethyl] 3-(4-methoxyphenyl)propanoate Cyanothiophenyl substituent; 4-methoxyphenyl ester 383.41 783319-03-9
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid Carboxylic acid terminus; lacks ester linkage 307.33 31842-01-0

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., dichlorophenyl in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in the target compound) enhance solubility in polar solvents .
  • Ester vs. Acid Termini : The carboxylic acid derivative (CAS 31842-01-0) exhibits higher solubility in aqueous media but reduced membrane permeability compared to ester-containing analogues .

Detailed Research Findings

Computational Similarity Analysis

Using graph-based comparison methods (as described in ), the target compound shares a Tanimoto coefficient of 0.72–0.85 with its closest analogues (e.g., ), indicating moderate structural overlap. Subgraph matching reveals conserved dioxoindole and propanoate motifs, while divergent substituents account for differences in predicted bioactivity .

Experimental Data on Analogues
  • GSH Binding Kinetics :
    • Ethyl 2-{[2-(1,3-dioxoisoindolin-2-yl)propanamido]benzoate} () exhibited a GSH half-life of 12.3 minutes, compared to 8.1 minutes for the dichlorophenyl analogue (), highlighting substituent-dependent reactivity .
  • Enzymatic Inhibition :
    • The carboxylic acid derivative () showed IC₅₀ = 0.8 µM against COX-2, whereas ester-containing analogues (e.g., ) required higher concentrations (IC₅₀ = 2.1–3.5 µM), suggesting ester hydrolysis is rate-limiting for activity .

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